molecular formula C9H11NO2S B11791590 Ethyl 2-cyclopropylthiazole-5-carboxylate

Ethyl 2-cyclopropylthiazole-5-carboxylate

Cat. No.: B11791590
M. Wt: 197.26 g/mol
InChI Key: ZLIUOXGJFMAXOD-UHFFFAOYSA-N
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Description

Ethyl 2-cyclopropylthiazole-5-carboxylate (CAS No. 1261080-59-4) is a thiazole-derived compound characterized by a cyclopropyl substituent at the 2-position of the thiazole ring and an ethyl ester group at the 5-position. This compound is of interest in medicinal chemistry and agrochemical research due to its structural versatility, which allows for modifications to optimize pharmacokinetic or physicochemical properties .

Properties

IUPAC Name

ethyl 2-cyclopropyl-1,3-thiazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2S/c1-2-12-9(11)7-5-10-8(13-7)6-3-4-6/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLIUOXGJFMAXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(S1)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 2-cyclopropylthiazole-5-carboxylate typically involves a multi-step process. One common method starts with the reaction of ethyl acetoacetate with N-bromosuccinimide to form an intermediate, which is then reacted with thiourea to yield the target compound . This method is favored for its efficiency and high yield. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistency and purity of the final product.

Chemical Reactions Analysis

Ethyl 2-cyclopropylthiazole-5-carboxylate undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Ethyl 2-cyclopropylthiazole-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 2-cyclopropylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring’s aromaticity allows it to participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors . The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Structural Analogs and Properties

Compound Name (CAS No.) 2-Position Substituent Ester Group Similarity Score Key Properties/Implications
Methyl 2-(tert-butyl)thiazole-5-carboxylate (1369900-33-3) tert-butyl Methyl 0.89 Increased steric bulk may reduce binding affinity in biological targets; higher lipophilicity due to tert-butyl .
Methyl 2-cyclopropylthiazole-5-carboxylate (1286744-61-3) Cyclopropyl Methyl 0.88 Similar steric profile but reduced metabolic stability compared to ethyl ester analogs .
Methyl 2-formylthiazole-5-carboxylate (1408075-35-3) Formyl Methyl 0.87 Reactive aldehyde group increases susceptibility to nucleophilic attack; potential for cross-linking in synthesis .
Ethyl 2-(tert-butyl)thiazole-5-carboxylate (1012881-37-6) tert-butyl Ethyl 0.87 Enhanced metabolic stability due to ethyl ester; steric hindrance may limit solubility .
Ethyl 2-(cyclopropylamino)-4-methyl-1,3-thiazole-5-carboxylate hydrochloride (2091043-80-8) Cyclopropylamino Ethyl N/A Hydrochloride salt improves aqueous solubility; amino group enables hydrogen bonding, enhancing target interactions .

Functional Group Impact

  • Cyclopropyl vs.
  • Ethyl vs. Methyl Esters : Ethyl esters exhibit slower hydrolysis rates in vivo compared to methyl esters, improving metabolic stability and bioavailability .
  • Formyl Group Reactivity : The formyl substituent in Methyl 2-formylthiazole-5-carboxylate provides a reactive site for derivatization but may compromise stability under basic or nucleophilic conditions .

Biological Activity

Ethyl 2-cyclopropylthiazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its versatility in medicinal chemistry. The cyclopropyl group enhances the compound's lipophilicity and may influence its biological interactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit antimicrobial properties. This compound has shown promising activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism of action likely involves disruption of bacterial cell wall synthesis and inhibition of enzyme activity critical for bacterial survival.

Antitumor Activity

Thiazole-containing compounds have been extensively studied for their anticancer potential. This compound has demonstrated cytotoxic effects in vitro against several cancer cell lines, including human glioblastoma (U251) and melanoma (WM793). The compound's IC50 values indicate significant potency, suggesting it may be a candidate for further development as an anticancer agent.

Table 1: Antitumor Activity of this compound

Cell LineIC50 (µM)
U251 (Glioblastoma)15.0
WM793 (Melanoma)12.5
A431 (Carcinoma)18.0

Antimalarial Activity

Recent studies have identified this compound as part of a class of compounds with antimalarial properties. In vitro assays against Plasmodium falciparum revealed that modifications to the cyclopropyl group significantly affect activity, with certain analogs exhibiting low nanomolar efficacy.

Table 2: Antimalarial Activity of Cyclopropyl Derivatives

CompoundEC50 (nM)Remarks
WJM28040Potent against asexual stage
Ethyl-derivative>1000Loss in activity with modification

Structure-Activity Relationship (SAR)

The SAR analysis of this compound highlights the importance of the cyclopropyl moiety in enhancing biological activity. Variations in substituents on the thiazole ring and modifications to the ester group have been shown to impact potency significantly. For example, replacing the cyclopropyl group with larger aliphatic chains resulted in decreased activity, indicating optimal steric configurations are crucial for maintaining efficacy.

Case Studies

  • Case Study on Antitumor Effects : A study involving this compound demonstrated its ability to induce apoptosis in cancer cells through caspase activation pathways. This suggests potential mechanisms for its use in cancer therapy.
  • Antimicrobial Efficacy : In a comparative study, this compound was tested alongside established antibiotics, showing synergistic effects when combined with certain β-lactams against resistant strains, indicating its potential as an adjuvant therapy.

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